molecular formula C19H20N2O2 B5124456 2-[(4-tert-butylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole

2-[(4-tert-butylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole

Cat. No. B5124456
M. Wt: 308.4 g/mol
InChI Key: PLLQBWZQVRMOGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-tert-butylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole, also known as TAK-659, is a small molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the signaling pathway of B cells, which play a critical role in the adaptive immune response. Inhibition of BTK has been shown to be an effective therapeutic strategy for the treatment of B cell malignancies and autoimmune diseases.

Mechanism of Action

2-[(4-tert-butylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole selectively inhibits BTK, which is a key enzyme involved in B cell signaling. BTK plays a critical role in the activation and proliferation of B cells, and its inhibition leads to decreased B cell activation and proliferation. This ultimately leads to the suppression of the adaptive immune response, which is beneficial in the treatment of B cell malignancies and autoimmune diseases.
Biochemical and Physiological Effects:
In preclinical studies, 2-[(4-tert-butylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole has been shown to effectively inhibit BTK and suppress B cell activation and proliferation. This leads to decreased tumor growth in B cell malignancies and decreased inflammation in autoimmune diseases. 2-[(4-tert-butylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue penetration.

Advantages and Limitations for Lab Experiments

One advantage of 2-[(4-tert-butylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole is its high selectivity for BTK, which minimizes off-target effects. Another advantage is its good pharmacokinetic properties, which make it suitable for oral administration. However, one limitation is that 2-[(4-tert-butylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet fully known.

Future Directions

There are several potential future directions for the development of 2-[(4-tert-butylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole. One direction is to further optimize the synthesis process to improve the yield and purity of the final product. Another direction is to conduct clinical trials to evaluate the safety and efficacy of 2-[(4-tert-butylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole in humans. In addition, 2-[(4-tert-butylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole could be tested in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its therapeutic effects. Finally, 2-[(4-tert-butylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole could be further modified to improve its selectivity or pharmacokinetic properties.

Synthesis Methods

2-[(4-tert-butylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the coupling of 4-tert-butylphenol with 2-chloromethyl-5-phenyl-1,3,4-oxadiazole, followed by further reactions to form the final product.

Scientific Research Applications

2-[(4-tert-butylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole has been extensively studied in preclinical models and has shown promising results in the treatment of B cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In addition, 2-[(4-tert-butylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole has also shown efficacy in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.

properties

IUPAC Name

2-[(4-tert-butylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-19(2,3)15-9-11-16(12-10-15)22-13-17-20-21-18(23-17)14-7-5-4-6-8-14/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLLQBWZQVRMOGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Tert-butylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.